![molecular formula C17H15N3O4S B2620292 Ethyl 2-(3-methylisoxazole-5-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 946229-56-7](/img/structure/B2620292.png)
Ethyl 2-(3-methylisoxazole-5-carboxamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-methylisoxazole-5-carboxamido)-4-phenylthiazole-5-carboxylate, also known as EMIPT, is a synthetic compound that has gained significant attention in the field of scientific research. EMIPT is a thiazole derivative that has been shown to exhibit potent biological activity.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methylisoxazole-5-carboxamido)-4-phenylthiazole-5-carboxylate is not fully understood. However, it has been shown to interact with a specific target, which is believed to be an enzyme or a receptor. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer agents. In addition, this compound has been shown to exhibit anti-inflammatory activity, which may make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 2-(3-methylisoxazole-5-carboxamido)-4-phenylthiazole-5-carboxylate in lab experiments is its potent biological activity. This compound has been shown to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This may limit its potential application in certain experiments.
Future Directions
There are several future directions for research on Ethyl 2-(3-methylisoxazole-5-carboxamido)-4-phenylthiazole-5-carboxylate. One potential direction is the development of this compound-based enzyme inhibitors. This compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors. Another potential direction is the development of this compound-based anticancer agents. This compound has been shown to exhibit antitumor activity, making it a potential candidate for the development of new anticancer drugs. Finally, future research could focus on improving the solubility of this compound in water, which may increase its potential application in lab experiments.
Synthesis Methods
The synthesis method of Ethyl 2-(3-methylisoxazole-5-carboxamido)-4-phenylthiazole-5-carboxylate involves a multi-step process that begins with the reaction between 2-amino-3-methylisoxazole and ethyl 2-bromo-4-phenylthiazole-5-carboxylate in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including hydrolysis and cyclization, to yield this compound. The overall yield of the synthesis process is approximately 70%.
Scientific Research Applications
Ethyl 2-(3-methylisoxazole-5-carboxamido)-4-phenylthiazole-5-carboxylate has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
properties
IUPAC Name |
ethyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-3-23-16(22)14-13(11-7-5-4-6-8-11)18-17(25-14)19-15(21)12-9-10(2)20-24-12/h4-9H,3H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMDSMJRPUUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NO2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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